6-Methyl-2-(2-naphthyl)quinoline
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Overview
Description
6-Methyl-2-(2-naphthyl)quinoline is an organic compound with the molecular formula C20H15N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methyl-2-(2-naphthyl)quinoline can be synthesized through various methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve green and sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(2-naphthyl)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitrobenzene, reducing agents like hydrogen gas, and various catalysts like palladium .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce quinoline N-oxides, while reduction reactions may yield dihydroquinolines .
Scientific Research Applications
6-Methyl-2-(2-naphthyl)quinoline has numerous applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(2-naphthyl)quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA replication, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Methyl-2-(2-naphthyl)quinoline include other quinoline derivatives such as:
6-Methylquinoline: Known for its animalic and tobacco-like odor.
Iso Propyl Quinoline: Used in the formulation of masculine fragrance notes.
Tetra Hydro Para Methyl Quinoline: Used in artificial civet bases and heavy oriental compositions.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its naphthyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C20H15N |
---|---|
Molecular Weight |
269.3 g/mol |
IUPAC Name |
6-methyl-2-naphthalen-2-ylquinoline |
InChI |
InChI=1S/C20H15N/c1-14-6-10-19-17(12-14)9-11-20(21-19)18-8-7-15-4-2-3-5-16(15)13-18/h2-13H,1H3 |
InChI Key |
CYDOGSYCDZCVRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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